[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic organic compound that contains a thiazole ring substituted with an amino group, a fluoro-methoxy-phenyl group, and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluoro-4-methoxybenzaldehyde with thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the amino and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the thiazole ring.
2-Amino-4-(4-methoxyphenyl)-thiazole: Similar structure but without the fluoro substituent.
Uniqueness
The presence of both the fluoro and methoxy groups in [2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid enhances its chemical reactivity and biological activity compared to its analogs. This unique combination of substituents allows for more specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-amino-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-18-8-3-2-6(4-7(8)13)11-9(5-10(16)17)19-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEQAJNJRPVJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.